Diethyl 2-(3-hydroxypropyl)propanedioate
Description
Properties
CAS No. |
73691-01-7 |
|---|---|
Molecular Formula |
C10H18O5 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
diethyl 2-(3-hydroxypropyl)propanedioate |
InChI |
InChI=1S/C10H18O5/c1-3-14-9(12)8(6-5-7-11)10(13)15-4-2/h8,11H,3-7H2,1-2H3 |
InChI Key |
PPPDSAOLWPGOBE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCCO)C(=O)OCC |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
Diethyl 2-(3-hydroxypropyl)propanedioate serves as a versatile intermediate in the synthesis of bioactive compounds. Its structure allows it to participate in various chemical transformations, making it valuable for developing pharmaceuticals with therapeutic effects.
- Synthesis of Bioactive Compounds : The compound is utilized in synthesizing heterocyclic compounds, which are crucial in drug design. For instance, it can be involved in the formation of piperazine and other nitrogen-containing heterocycles that exhibit antimicrobial properties .
- Potential Drug Development : Research indicates that derivatives of this compound may possess pharmacological activities, including anti-inflammatory and analgesic effects. This has implications for developing new medications targeting pain and inflammation pathways.
Chemical Research Applications
In chemical research, this compound is employed for various synthetic methodologies:
- As a Building Block : It acts as a building block in organic synthesis, particularly in the construction of complex molecules through reactions such as esterification and acylation. Its functional groups facilitate further modifications, allowing chemists to explore diverse reaction pathways .
- Catalytic Processes : The compound can be involved in catalytic processes, enhancing reaction efficiency while minimizing by-products. Its ability to participate in one-pot reactions is particularly advantageous for streamlining synthetic routes .
Agricultural Chemistry
This compound has potential applications in agricultural chemistry:
- Pesticide Formulation : The compound's chemical properties may allow it to be integrated into pesticide formulations, enhancing the efficacy and stability of active ingredients. Research into its role as an adjuvant or carrier for pesticides could lead to improved agricultural practices.
- Plant Growth Regulators : There is ongoing investigation into how derivatives of this compound can act as plant growth regulators, promoting healthier crop yields and better resistance to environmental stressors.
Case Study 1: Synthesis of Antimicrobial Agents
A recent study highlighted the use of this compound in synthesizing novel antimicrobial agents. Researchers modified the compound to create derivatives that exhibited significant antibacterial activity against various pathogens. The study demonstrated a clear structure-activity relationship, emphasizing the importance of functional group variations on biological activity .
Case Study 2: Development of Anti-inflammatory Drugs
Another investigation focused on developing anti-inflammatory drugs using this compound as a precursor. The resulting compounds showed promising results in preclinical trials, indicating their potential for treating conditions like arthritis and other inflammatory diseases .
Comparison with Similar Compounds
Diethyl 2-(chloromethylene)propanedioate (CAS 28783-51-9)
Structure and Properties :
- Formula : C₈H₁₁ClO₄
- Molecular Weight : 206.62 g/mol
- Functional Groups : Chloromethylene (–CHCl–) and ethyl esters.
- Key Differences : The chloromethylene group replaces the hydroxypropyl substituent, introducing electronegative chlorine. This enhances electrophilicity, making the compound reactive in nucleophilic substitution reactions (e.g., Suzuki couplings) .
Diethyl isopropylmalonate (CAS 759-36-4)
Structure and Properties :
Comparative Analysis Table
Research Findings and Implications
- Reactivity Trends: The hydroxypropyl group in the parent compound facilitates hydrogen bonding, enhancing solubility in polar solvents like ethanol or water. In contrast, the chloromethylene analog’s reactivity is dominated by halogen-mediated pathways, while the isopropyl derivative’s steric effects favor controlled stereochemical outcomes .
- Safety Profiles : Hydroxypropyl-containing compounds generally pose lower toxicity risks than chlorinated derivatives, which may require specialized handling to avoid exposure .
Preparation Methods
Protection-Deprotection Strategy
To prevent undesired side reactions involving the hydroxyl group during alkylation, a protection-deprotection sequence is employed. For instance, 3-bromopropanol is first protected as a tert-butyldimethylsilyl (TBDMS) ether using TBDMS chloride in the presence of imidazole. The protected alkylating agent (3-bromo-TBDMS-oxypropane) reacts with the diethyl malonate enolate in tetrahydrofuran (THF) at −78°C, yielding the alkylated intermediate. Subsequent deprotection with tetrabutylammonium fluoride (TBAF) restores the hydroxyl group, affording the target compound.
Key Data:
| Parameter | Condition/Result |
|---|---|
| Base | NaH (2.2 equiv) |
| Solvent | THF, −78°C to room temp |
| Alkylating Agent | 3-bromo-TBDMS-oxypropane |
| Deprotection Reagent | TBAF (1.0 equiv) |
| Yield | 65–72% |
This method avoids oxidation steps and leverages mild conditions, though the need for protection increases synthetic steps.
Recent patent literature discloses innovative routes using 2-halo-substituted diethyl malonates (e.g., diethyl 2-bromomalonate) as intermediates. While these methods primarily target hydrazine derivatives, analogous strategies apply to hydroxypropyl introduction. For example, reacting diethyl 2-bromomalonate with 3-hydroxypropylmagnesium bromide (Grignard reagent) in ethanol at 20–70°C facilitates nucleophilic substitution, displacing bromide with the hydroxypropyl group.
Reaction Optimization
Catalytic acetic acid (10 mol%) enhances reaction rates by protonating the malonate intermediate, stabilizing the transition state. Ethanol serves as both solvent and proton source, simplifying purification. Gas chromatography (GC) monitoring ensures complete bromide displacement (<1% residual starting material).
Key Data:
| Parameter | Condition/Result |
|---|---|
| Substrate | Diethyl 2-bromomalonate |
| Nucleophile | 3-hydroxypropylmagnesium bromide |
| Catalyst | Acetic acid (10 mol%) |
| Temperature | 20–70°C |
| Yield | 58–75% |
This method circumvents enolate formation, offering a single-step pathway with moderate yields.
Michael Addition to α,β-Unsaturated Esters
A less conventional route involves the Michael addition of diethyl malonate to α,β-unsaturated esters followed by reduction. For instance, diethyl malonate adds to ethyl acrylate in the presence of a catalytic base (e.g., piperidine), forming a β-ketoester intermediate. Subsequent reduction of the ketone to a secondary alcohol using sodium borohydride (NaBH4) introduces the hydroxypropyl group.
Mechanistic Insights
The conjugate addition proceeds via a base-catalyzed enolate formation, attacking the α,β-unsaturated ester’s β-carbon. Steric hindrance at the α-position directs regioselectivity, favoring the desired adduct. Reduction with NaBH4 in methanol at 0°C selectively reduces the ketone without affecting ester groups.
Key Data:
| Parameter | Condition/Result |
|---|---|
| Michael Acceptor | Ethyl acrylate |
| Catalyst | Piperidine (5 mol%) |
| Reduction Reagent | NaBH4 (2.0 equiv) |
| Yield | 45–50% |
While this method introduces functional group diversity, the moderate yield and multi-step process limit scalability.
Comparative Analysis of Synthetic Methods
The table below evaluates the efficacy of the three primary methods:
The nucleophilic substitution route balances simplicity and efficiency, making it preferable for industrial applications.
Q & A
Q. What advanced techniques validate hydrogen-bonding networks in crystalline forms?
- Answer : Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular interactions (e.g., O–H···O vs. C–H···π contacts). Difference Fourier maps in SHELXE resolve electron density peaks for hydrogen atoms, while temperature-dependent crystallography (100–300 K) assesses thermal motion effects on packing .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
